molecular formula C15H19ClN4O B12492893 3-(4-chlorophenyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methylurea

3-(4-chlorophenyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methylurea

Cat. No.: B12492893
M. Wt: 306.79 g/mol
InChI Key: JNIKOOGRVFBMHV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a pyrazolylmethyl group, and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methylurea typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Alkylation of the pyrazole: The pyrazole ring is then alkylated using ethyl halide to introduce the ethyl group.

    Formation of the chlorophenyl intermediate: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and an appropriate nucleophile.

    Coupling of intermediates: The chlorophenyl intermediate is coupled with the pyrazole intermediate using a suitable coupling reagent such as a carbodiimide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methylurea is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-methylurea
  • 3-(4-chlorophenyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methylurea
  • 3-(4-chlorophenyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)methyl]-1-methylurea

Uniqueness

3-(4-chlorophenyl)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methylurea is unique due to the specific substitution pattern on the pyrazole ring and the presence of the chlorophenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H19ClN4O

Molecular Weight

306.79 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1-methylurea

InChI

InChI=1S/C15H19ClN4O/c1-4-20-11(2)12(9-17-20)10-19(3)15(21)18-14-7-5-13(16)6-8-14/h5-9H,4,10H2,1-3H3,(H,18,21)

InChI Key

JNIKOOGRVFBMHV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C(=O)NC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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